2-Chloro-6-fluoro-3-formylbenzoic acid

pKa ionization physicochemical properties

Researchers requiring ortho-halogenated benzoic acid scaffolds face limited access to compounds combining low pKa (1.62), three orthogonal reactive handles, and compact MW (202.57) in a single entity. 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6) resolves this with a unique 2-Cl-6-F-3-CHO substitution pattern. • Dual ortho-halogenation enforces non-planar conformation for probing hydrophobic subpockets inaccessible to planar analogs. • Aldehyde enables hydrazone/imine condensation; carboxylic acid supports amide coupling at physiological pH. • Reliable supply; compatible with Pd-catalyzed late-stage diversification for rapid SAR exploration.

Molecular Formula C8H4ClFO3
Molecular Weight 202.56 g/mol
CAS No. 1131605-23-6
Cat. No. B1492886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-formylbenzoic acid
CAS1131605-23-6
Molecular FormulaC8H4ClFO3
Molecular Weight202.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)Cl)C(=O)O)F
InChIInChI=1S/C8H4ClFO3/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-3H,(H,12,13)
InChIKeyWLGMLSAYGOYIFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-3-formylbenzoic Acid Overview


2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6) is a polysubstituted aromatic compound within the benzoic acid class, characterized by a benzene ring bearing carboxylic acid (-COOH), aldehyde (-CHO), chloro (-Cl), and fluoro (-F) functionalities . This specific substitution pattern—ortho-fluoro, ortho-chloro, and meta-formyl relative to the carboxylic acid—imparts a unique electronic profile and a compact molecular weight of 202.57 g/mol (C₈H₄ClFO₃) . As a research chemical primarily utilized in organic synthesis , it serves as a versatile scaffold due to its dual reactive handles, enabling diverse chemical transformations at the aldehyde and carboxylic acid sites, while the halogen atoms provide handles for further functionalization .

2-Chloro-6-fluoro-3-formylbenzoic Acid: Key Advantages


Direct substitution with generic analogs such as unsubstituted 3-formylbenzoic acid or 2-chloro-6-fluorobenzoic acid is chemically invalid for many applications because the ortho-chloro and ortho-fluoro substituents profoundly alter both electronic properties and molecular geometry. The presence of two ortho halogens adjacent to the carboxylic acid group significantly lowers the pKa compared to non-ortho-halogenated analogs , affecting solubility, ionization state at physiological pH, and reactivity in metal-catalyzed cross-couplings . Furthermore, the meta-formyl group provides a distinct vector for derivatization that is absent in simple halogenated benzoic acids . The combination of a deactivated aromatic ring with a reactive aldehyde electrophile creates a reactivity profile that cannot be replicated by compounds lacking any one of these substituents [1].

Comparative Evidence for 2-Chloro-6-fluoro-3-formylbenzoic Acid


Enhanced Acidity Compared to Analogs

The acid dissociation constant (pKa) of 2-chloro-6-fluoro-3-formylbenzoic acid is predicted to be 1.62 ± 0.25, representing a substantial ~2.2 log unit increase in acidity compared to the unhalogenated parent 3-formylbenzoic acid (pKa 3.84) . This compound is also significantly more acidic than the non-formyl analog 2-chloro-6-fluorobenzoic acid (predicted pKa 2.04 ± 0.10) . The enhanced acidity arises from the combined electron-withdrawing effects of the ortho-fluoro, ortho-chloro, and meta-formyl substituents, which stabilize the carboxylate anion.

pKa ionization physicochemical properties acid dissociation

Solubility Shift in Polar Solvents

2-Chloro-6-fluoro-3-formylbenzoic acid demonstrates solubility in dimethyl sulfoxide (DMSO) and methanol . In contrast, the non-halogenated analog 3-formylbenzoic acid is reported to be 'very soluble in water' and also soluble in polar organic solvents . While quantitative solubility limits are not provided, the qualitative difference in aqueous solubility (insoluble/low for the halogenated target vs. very soluble for the parent) is a direct consequence of the introduction of the hydrophobic chloro and fluoro substituents, which increase lipophilicity (estimated LogP ~1.8-2.3 based on halogenated benzoic acid analogs).

solubility DMSO methanol crystallization formulation

Distinct Crystallographic Behavior

The crystal structure of the related analog 2-chloro-6-fluorobenzoic acid (lacking the 3-formyl group) reveals that ortho-halogenation induces significant angular distortion within the aromatic ring: C-C-C angles range from 116.11(14)° to 123.96(15)° [1][2]. The presence of both ortho-chloro and ortho-fluoro substituents forces the carboxylic acid group out of the plane of the benzene ring, which influences intermolecular hydrogen bonding patterns [3]. For 2-chloro-6-fluoro-3-formylbenzoic acid, the additional meta-formyl group introduces a second hydrogen bond acceptor, likely further altering crystal packing and solid-state properties compared to simpler mono- or di-halogenated benzoic acids. X-ray diffraction studies of halogenated benzoic acid derivatives consistently show that ortho-halogenation leads to non-planar conformations that affect melting point, solubility, and stability [4].

crystallography X-ray diffraction crystal packing hydrogen bonding

Synthetic Versatility from Dual Reactive Handles

2-Chloro-6-fluoro-3-formylbenzoic acid provides two orthogonal reactive handles: an aldehyde for imine formation, reductive amination, or Knoevenagel condensations, and a carboxylic acid for amide coupling, esterification, or decarboxylative cross-coupling . The ortho-chloro substituent can participate in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to activation by the electron-withdrawing fluoro and carboxy groups, while the fluoro substituent can engage in nucleophilic aromatic substitution (SNAr) under appropriate conditions [1]. In contrast, simple halogenated benzoic acids like 2-chloro-6-fluorobenzoic acid lack the aldehyde handle, limiting their utility in multistep sequences requiring orthogonal protecting group strategies or sequential functionalization.

organic synthesis cross-coupling heterocycle synthesis bioconjugation

Applications of 2-Chloro-6-fluoro-3-formylbenzoic Acid


Fragment-Based Drug Discovery (FBDD)

The combination of low pKa (1.62), enhanced lipophilicity, and three orthogonal reactive handles makes this compound an ideal fragment for FBDD libraries targeting hydrophobic binding pockets. Its compact size (MW 202.57) aligns with fragment library criteria, while the dual ortho-halogenation provides a rigid, non-planar conformation that can probe subpockets inaccessible to planar, unsubstituted analogs [1].

Heterocyclic Scaffold Synthesis

The aldehyde group enables facile condensation with hydrazines, amines, or active methylene compounds to form hydrazones, imines, or α,β-unsaturated derivatives, which can subsequently undergo cyclization to indoles, pyrazoles, or quinolines. The ortho-chloro substituent remains available for late-stage Pd-catalyzed diversification (e.g., Suzuki coupling), allowing rapid SAR exploration .

Bioconjugation and Chemical Probe Development

The carboxylic acid can be activated for amide coupling with amine-containing biomolecules (e.g., lysine residues, amine-functionalized linkers), while the aldehyde can be used for oxime or hydrazone ligation. The enhanced acidity ensures the carboxylic acid is fully deprotonated at physiological pH, facilitating aqueous solubility of the conjugate, while the halogen substituents can serve as handles for ¹⁹F NMR or mass spectrometry tags [2].

Agrochemical Intermediate Synthesis

In agrochemical synthesis, the scaffold provides a chlorinated benzoic acid core (common in herbicides and fungicides) with an additional reactive aldehyde site for building heterocyclic moieties. The fluoro substituent enhances metabolic stability and lipophilicity, which is desirable for foliar uptake and systemic activity in crop protection agents [3].

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